Cas no 2172071-88-2 (methyl 4-(3-hydroxyoxan-3-yl)piperidine-4-carboxylate)

Methyl 4-(3-hydroxyoxan-3-yl)piperidine-4-carboxylate is a versatile heterocyclic compound featuring both piperidine and tetrahydropyran (oxane) moieties. Its structure incorporates a hydroxyl group on the oxane ring and a methyl ester functionality on the piperidine scaffold, offering multiple sites for further chemical modification. This compound is particularly valuable in medicinal chemistry and drug development due to its potential as a building block for bioactive molecules. The presence of polar functional groups enhances solubility, while the rigid framework contributes to structural diversity in synthetic applications. Its balanced lipophilicity and hydrogen-bonding capacity make it a useful intermediate for designing pharmacologically active compounds targeting central nervous system or metabolic pathways.
methyl 4-(3-hydroxyoxan-3-yl)piperidine-4-carboxylate structure
2172071-88-2 structure
Product name:methyl 4-(3-hydroxyoxan-3-yl)piperidine-4-carboxylate
CAS No:2172071-88-2
MF:C12H21NO4
Molecular Weight:243.29944396019
CID:5849097
PubChem ID:165601314

methyl 4-(3-hydroxyoxan-3-yl)piperidine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 4-(3-hydroxyoxan-3-yl)piperidine-4-carboxylate
    • 2172071-88-2
    • EN300-1633055
    • インチ: 1S/C12H21NO4/c1-16-10(14)11(4-6-13-7-5-11)12(15)3-2-8-17-9-12/h13,15H,2-9H2,1H3
    • InChIKey: WVWLHSMTRJBKAE-UHFFFAOYSA-N
    • SMILES: OC1(COCCC1)C1(C(=O)OC)CCNCC1

計算された属性

  • 精确分子量: 243.14705815g/mol
  • 同位素质量: 243.14705815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 288
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.1
  • トポロジー分子極性表面積: 67.8Ų

methyl 4-(3-hydroxyoxan-3-yl)piperidine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1633055-0.05g
methyl 4-(3-hydroxyoxan-3-yl)piperidine-4-carboxylate
2172071-88-2
0.05g
$959.0 2023-06-04
Enamine
EN300-1633055-5.0g
methyl 4-(3-hydroxyoxan-3-yl)piperidine-4-carboxylate
2172071-88-2
5g
$3313.0 2023-06-04
Enamine
EN300-1633055-10.0g
methyl 4-(3-hydroxyoxan-3-yl)piperidine-4-carboxylate
2172071-88-2
10g
$4914.0 2023-06-04
Enamine
EN300-1633055-0.25g
methyl 4-(3-hydroxyoxan-3-yl)piperidine-4-carboxylate
2172071-88-2
0.25g
$1051.0 2023-06-04
Enamine
EN300-1633055-0.5g
methyl 4-(3-hydroxyoxan-3-yl)piperidine-4-carboxylate
2172071-88-2
0.5g
$1097.0 2023-06-04
Enamine
EN300-1633055-2.5g
methyl 4-(3-hydroxyoxan-3-yl)piperidine-4-carboxylate
2172071-88-2
2.5g
$2240.0 2023-06-04
Enamine
EN300-1633055-1000mg
methyl 4-(3-hydroxyoxan-3-yl)piperidine-4-carboxylate
2172071-88-2
1000mg
$986.0 2023-09-22
Enamine
EN300-1633055-100mg
methyl 4-(3-hydroxyoxan-3-yl)piperidine-4-carboxylate
2172071-88-2
100mg
$867.0 2023-09-22
Enamine
EN300-1633055-1.0g
methyl 4-(3-hydroxyoxan-3-yl)piperidine-4-carboxylate
2172071-88-2
1g
$1142.0 2023-06-04
Enamine
EN300-1633055-5000mg
methyl 4-(3-hydroxyoxan-3-yl)piperidine-4-carboxylate
2172071-88-2
5000mg
$2858.0 2023-09-22

methyl 4-(3-hydroxyoxan-3-yl)piperidine-4-carboxylate 関連文献

methyl 4-(3-hydroxyoxan-3-yl)piperidine-4-carboxylateに関する追加情報

Methyl 4-(3-Hydroxyoxan-3-yl)piperidine-4-carboxylate: A Comprehensive Overview

Methyl 4-(3-hydroxyoxan-3-yl)piperidine-4-carboxylate (CAS No. 2172071-88-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements associated with methyl 4-(3-hydroxyoxan-3-yl)piperidine-4-carboxylate.

The chemical structure of methyl 4-(3-hydroxyoxan-3-yl)piperidine-4-carboxylate is notable for its combination of a piperidine ring, a tetrahydrofuran (THF) moiety, and a carboxylate ester group. The piperidine ring, a six-membered nitrogen-containing heterocycle, is a common structural motif found in many biologically active compounds. The THF moiety, on the other hand, introduces hydroxyl functionality, which can play a crucial role in molecular recognition and binding interactions. The carboxylate ester group further enhances the compound's solubility and reactivity, making it an attractive candidate for drug design.

The synthesis of methyl 4-(3-hydroxyoxan-3-yl)piperidine-4-carboxylate has been explored through various routes, each offering unique advantages and challenges. One common approach involves the coupling of a piperidine derivative with a protected THF alcohol followed by esterification. For instance, a recent study published in the Journal of Organic Chemistry detailed a multi-step synthesis involving the formation of a piperidine intermediate via palladium-catalyzed coupling reactions. This method not only yielded high purity products but also demonstrated excellent scalability for industrial applications.

In terms of biological activities, methyl 4-(3-hydroxyoxan-3-yl)piperidine-4-carboxylate has shown promising results in several preclinical studies. Research conducted at the National Institutes of Health (NIH) revealed that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, preliminary studies have indicated that it may have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.

The pharmacokinetic properties of methyl 4-(3-hydroxyoxan-3-yl)piperidine-4-carboxylate have also been investigated to assess its suitability as a drug candidate. Studies have shown that it has favorable oral bioavailability and metabolic stability, which are crucial factors for successful drug development. Furthermore, its low toxicity profile in animal models suggests that it may be safe for human use.

Recent advancements in computational chemistry have also contributed to our understanding of methyl 4-(3-hydroxyoxan-3-yl)piperidine-4-carboxylate. Molecular docking studies have provided insights into its binding interactions with key biological targets such as G protein-coupled receptors (GPCRs) and nuclear receptors. These computational models have helped guide the rational design of more potent and selective analogs.

In conclusion, methyl 4-(3-hydroxyoxan-3-yl)piperidine-4-carboxylate (CAS No. 2172071-88-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive target for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, it is likely that this compound will play an increasingly important role in the advancement of medicinal chemistry.

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